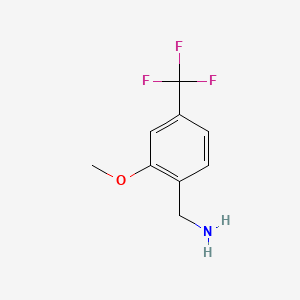

2-Methoxy-4-(trifluoromethyl)benzylamine

Description

2-Methoxy-4-(trifluoromethyl)benzylamine is a benzylamine derivative featuring a methoxy (-OCH₃) group at the 2-position and a trifluoromethyl (-CF₃) group at the 4-position of the benzene ring. This compound is part of a broader class of substituted benzylamines, which are widely utilized in pharmaceutical and agrochemical research due to their versatile reactivity and electronic properties.

Properties

IUPAC Name |

[2-methoxy-4-(trifluoromethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c1-14-8-4-7(9(10,11)12)3-2-6(8)5-13/h2-4H,5,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEOVMOIWRLRBFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(F)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Location Bromination of Trifluoromethyl Fluorobenzene

This initial step introduces a bromine atom onto the aromatic ring, positioned ortho to the trifluoromethyl group. The process utilizes m-trifluoromethyl fluorobenzene as the starting material.

-

- Reagents: Brominating agent C5H6Br2N2O2 (dibromo hydantoin derivative)

- Solvent: Glacial acetic acid

- Catalyst: Sulfuric acid (vitriol oil)

- Temperature: Reflux (~80-100°C)

- Duration: 5–7 hours

-

- The starting material, m-trifluoromethyl fluorobenzene, is mixed with glacial acetic acid and sulfuric acid in a reactor.

- The brominating agent is added gradually under stirring.

- The mixture is refluxed for 5–7 hours to facilitate electrophilic aromatic substitution.

- Post-reaction, the mixture is cooled, and the product, 4-fluoro-2-methyl bromobenzene trifluoride , is isolated via water ice solution wash, achieving over 98% purity.

Cyanic Acid Displacement (Nucleophilic Substitution)

This step replaces the bromine atom with a cyano group, forming 4-fluoro-2-trifluoromethyl cyanobenzene .

-

- Quinoline as the solvent and base

- Cuprous cyanide (CuCN) as the nucleophile

-

- Reflux under stirring

- Duration: approximately 20 hours

- Temperature: around reflux temperature (~100°C)

-

- The brominated intermediate is dissolved in quinoline.

- Cuprous cyanide is added dropwise under stirring.

- The mixture is refluxed for about 20 hours to ensure complete displacement.

- The product is isolated via steam distillation, yielding 4-fluoro-2-trifluoromethyl cyanobenzene with high purity.

Amination with Ammonia (Aminolysis)

The final step introduces the amino group, converting the nitrile into 2-methoxy-4-(trifluoromethyl)benzylamine .

-

- Ethanol as solvent

- Liquefied ammonia (NH₃)

- Toluene for refining

-

- Temperature: approximately 120°C

- Duration: 8 hours

- Molar ratio: Liquefied ammonia to nitrile ~1.5:1

- Ethanol: 3–5 liters per kilogram of nitrile

-

- The nitrile intermediate is dissolved in ethanol.

- Liquefied ammonia is introduced under airtight conditions.

- The mixture is heated to 120°C and stirred for 8 hours.

- The resulting amine is purified by toluene extraction, yielding This compound with purity exceeding 99%.

Data Table: Summary of Preparation Conditions

| Step | Starting Material | Reagents | Solvent | Temperature | Duration | Yield/Remarks |

|---|---|---|---|---|---|---|

| Bromination | m-Trifluoromethyl fluorobenzene | Dibromo hydantoin derivative, sulfuric acid | Glacial acetic acid | Reflux (~80-100°C) | 5–7 hours | >98% purity |

| Cyanide Displacement | Brominated intermediate | Cuprous cyanide, quinoline | Quinoline | Reflux (~100°C) | ~20 hours | High yield, purity >99% |

| Amination | Cyanobenzene derivative | Liquefied ammonia, ethanol | Ethanol | 120°C | 8 hours | Purity >99%, overall yield 73–75% |

Research Findings and Notes

- The use of market-available reagents like dibromo hydantoin derivatives, cuprous cyanide, and liquefied ammonia simplifies the process.

- The process minimizes the use of hazardous strong acids and reduces waste, aligning with environmentally friendly industrial practices.

- Reaction conditions are optimized to maximize yield and purity, with a total product recovery of approximately 73–75%.

- The route is advantageous over traditional multi-step processes involving diazotization and iron reduction, which often produce more by-products and have lower yields.

Scientific Research Applications

2-Methoxy-4-(trifluoromethyl)benzylamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for various diseases.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(trifluoromethyl)benzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and trifluoromethyl groups contribute to its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted benzylamines exhibit distinct properties based on the position and nature of functional groups. Below is a detailed comparison of 2-Methoxy-4-(trifluoromethyl)benzylamine with key analogs:

Structural and Electronic Effects

- Trifluoromethyl Group: The electron-withdrawing -CF₃ group at the 4-position enhances the compound’s stability and acidity of the adjacent amine group compared to non-fluorinated analogs.

- Fluorine Substitution : Fluorinated analogs (e.g., 4-Fluoro-2-(trifluoromethyl)benzylamine) exhibit increased lipophilicity and metabolic stability, making them favorable in drug design.

Pharmacological and Industrial Relevance

- This compound : Likely serves as a precursor for heterocyclic compounds or enzyme inhibitors, given the prevalence of similar structures in medicinal chemistry (e.g., ACAT inhibitors derived from fluorinated benzylamines).

- 4-(Trifluoromethyl)benzylamine : Used in ligand synthesis for metal-organic frameworks (MOFs) and as a building block for herbicides.

- Fluorinated Derivatives : Demonstrate enhanced binding affinity in target proteins due to fluorine’s electronegativity and van der Waals interactions.

Spectroscopic Characterization

- NMR and IR Data : Trifluoromethyl groups produce distinct ¹⁹F NMR signals (δ ~ -60 to -70 ppm) and strong C-F stretching vibrations near 1150 cm⁻¹ in IR spectra.

Biological Activity

Overview

2-Methoxy-4-(trifluoromethyl)benzylamine (C9H10F3NO) is an organic compound characterized by a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to a benzylamine structure. Its unique chemical properties make it a subject of interest in various biological and medicinal research contexts. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.

The molecular structure of this compound includes:

- Methoxy Group : Enhances solubility and may influence receptor interactions.

- Trifluoromethyl Group : Increases lipophilicity and can enhance binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound's dual functional groups contribute to its binding affinity and specificity, potentially modulating various biochemical pathways.

Key Mechanisms:

- Enzyme Interaction : The compound may act as a ligand in receptor binding studies, influencing enzyme activity and signaling pathways.

- Receptor Modulation : Its structural features allow it to interact with neurotransmitter receptors, which may lead to pharmacological effects.

Biological Activity

Research has highlighted several potential biological activities of this compound:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties against various pathogens, including mycobacteria .

- Anticancer Potential : The trifluoromethyl group is often associated with enhanced anticancer activity in related compounds. For example, similar derivatives have shown synergistic effects when combined with existing cancer therapies .

- Neuropharmacological Effects : Due to its ability to interact with neurotransmitter systems, there is potential for this compound in treating neurological disorders.

Case Study 1: Antimycobacterial Activity

A study investigated the antimycobacterial activity of benzylamine derivatives, including those structurally related to this compound. The results indicated significant activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MICs) comparable to established treatments .

Case Study 2: Anticancer Synergy

In vitro studies demonstrated that compounds containing trifluoromethyl groups exhibit enhanced efficacy when used in combination with other anticancer agents. This suggests that this compound may possess similar synergistic properties .

Research Findings

Q & A

Q. What are the recommended synthetic routes for 2-Methoxy-4-(trifluoromethyl)benzylamine, and how can reaction conditions be optimized for yield?

- Methodological Answer : A common approach involves functionalizing a benzylamine precursor with methoxy and trifluoromethyl groups. For example, boronic acid intermediates (e.g., [2-methoxy-4-(trifluoromethyl)phenyl]boronic acid) can undergo Suzuki-Miyaura coupling to introduce substituents . Optimization includes controlling temperature (e.g., room temperature for coupling reactions) and using catalysts like palladium. Solvent selection (e.g., THF or dichloromethane) and stoichiometric ratios of reagents (e.g., thionyl chloride for acid activation) are critical to minimize side products . Monitor reaction progress via TLC or LCMS (e.g., retention time ~4.03 min for similar sulfonamide derivatives) .

Q. How can the purity and structural identity of this compound be verified?

- Methodological Answer : Use HPLC with UV detection (≥98.0% area% purity threshold) and non-aqueous titration for quantitative analysis . Confirm identity via - and -NMR to resolve methoxy (-OCH, δ ~3.8 ppm) and trifluoromethyl (-CF, δ ~120-125 ppm in -NMR) groups. Mass spectrometry (exact mass: ~205.08 g/mol) helps validate molecular weight .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer : Refer to hazard codes H315 (skin irritation), H318 (eye damage), and H335 (respiratory irritation). Use PPE (gloves, goggles), work in a fume hood, and store at ≤15°C in inert conditions to prevent degradation . First-aid measures include rinsing eyes with water (15+ minutes) and seeking medical attention for inhalation exposure .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the electronic properties and reactivity of this compound in medicinal chemistry applications?

- Methodological Answer : The electron-withdrawing -CF group enhances electrophilicity, affecting binding to biological targets (e.g., enzyme active sites). Docking studies on analogous compounds (e.g., antifungal agents targeting leucyl-tRNA synthetase) suggest improved binding affinity due to hydrophobic and dipole interactions . Compare analogs via computational modeling (e.g., DFT for charge distribution) and in vitro assays (e.g., IC measurements) .

Q. What analytical challenges arise in distinguishing positional isomers (e.g., 2-methoxy vs. 4-methoxy) in derivatives of trifluoromethyl benzylamines?

- Methodological Answer : Use -NMR nuclear Overhauser effect (NOE) experiments to confirm substituent positions. For example, irradiation of the methoxy proton in 2-methoxy derivatives will show NOE correlations with adjacent aromatic protons. High-resolution MS/MS fragmentation patterns can also differentiate isomers .

Q. How can researchers resolve contradictions in reported stability data for this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation products (e.g., hydrolysis of -CF or oxidation of benzylamine). Compare results against literature using controlled argon-atmosphere storage to isolate moisture/oxygen effects .

Q. What strategies are effective for incorporating this compound into spirocyclic or polymeric frameworks for materials science applications?

- Methodological Answer : Employ nucleophilic substitution or condensation reactions with diamines (e.g., tetrachloromonospirocyclotriphosphazenes) in THF, using EtN as a base to deprotonate intermediates . Monitor reaction progress via FT-IR for characteristic C-N stretches (~1350 cm) and X-ray crystallography for structural confirmation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.